The compound Ac-His-DPhe(pBr)-Arg-Trp-NH2 is a synthetic tetrapeptide that belongs to the class of melanocortin receptor ligands. It is characterized by its sequence comprising an acetylated histidine (Ac-His), a para-brominated diphenylalanine (DPhe(pBr)), an arginine (Arg), and a tryptophan (Trp) at the C-terminus. This compound is part of a broader group of peptides that interact with melanocortin receptors, which are involved in various physiological functions including pigmentation, energy homeostasis, and inflammation.
The chemical reactivity of Ac-His-DPhe(pBr)-Arg-Trp-NH2 primarily involves peptide bond formation and hydrolysis. Peptide bonds can be cleaved through enzymatic hydrolysis or chemical methods. The stability of this compound under different conditions can be influenced by the presence of the bromine substituent on the phenyl ring of diphenylalanine, which can affect both the electronic properties and steric hindrance during reactions. Notably, studies suggest that modifications at the para position of the DPhe residue can alter receptor affinity and biological activity significantly .
Ac-His-DPhe(pBr)-Arg-Trp-NH2 exhibits notable biological activity as a selective ligand for melanocortin receptors. Specifically, it has been shown to act as an antagonist at certain receptor subtypes while exhibiting agonistic properties at others. For instance, it demonstrates antagonist activity with a value of 350 nM and an affinity value around 7.54, indicating its potential role in modulating melanocortin signaling pathways . The biological implications are significant in contexts such as obesity treatment and skin pigmentation disorders.
The synthesis of Ac-His-DPhe(pBr)-Arg-Trp-NH2 typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:
The primary applications of Ac-His-DPhe(pBr)-Arg-Trp-NH2 lie in pharmacology and biochemistry, particularly in research focusing on melanocortin receptors. Its unique structure makes it valuable for:
Interaction studies have demonstrated that Ac-His-DPhe(pBr)-Arg-Trp-NH2 interacts selectively with various melanocortin receptor subtypes, influencing downstream signaling pathways. These studies often utilize radiolabeled ligands or fluorescence-based assays to measure binding affinities and functional responses in cell lines expressing specific receptors . The interactions are affected by modifications at the DPhe position, which can switch receptor selectivity between agonism and antagonism .
Several compounds share structural similarities with Ac-His-DPhe(pBr)-Arg-Trp-NH2, each exhibiting unique biological activities based on their specific modifications:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ac-His-DPhe-Arg-Trp-NH2 | No para-substitution on DPhe | Agonist at multiple melanocortin receptors |
| Ac-His-DPhe(pCl)-Arg-Trp-NH2 | Chlorine substitution on DPhe | Antagonist activity |
| Ac-His-DPhe(pF)-Arg-Trp-NH2 | Fluorine substitution on DPhe | Varies between agonist/antagonist |
| Ac-His-DPhe(pNO2)-Arg-Trp-NH2 | Nitro substitution on DPhe | Higher affinity for certain receptors |
| Ac-His-DNal(2′)-Arg-Trp-NH2 | Nal substitution instead of DPhe | Different receptor selectivity |
These compounds highlight how subtle changes in structure can lead to significant differences in receptor selectivity and biological effects, underscoring the importance of structure-activity relationships in drug design.
The exploration of melanocortin receptor ligands began with the isolation of natural melanocyte-stimulating hormones (MSHs) such as α-MSH, β-MSH, and γ-MSH, which activate five melanocortin receptor subtypes (MC1R–MC5R). Early studies revealed that the conserved His-Phe-Arg-Trp motif within these hormones was critical for receptor activation, prompting synthetic efforts to truncate and optimize this sequence. The discovery that substitution of L-phenylalanine with its D-isomer (DPhe) enhanced metabolic stability and receptor binding marked a pivotal advancement. By the early 2000s, tetrapeptide scaffolds like Ac-His-DPhe-Arg-Trp-NH2 became central to SAR studies, enabling systematic investigation of para-substituted DPhe analogues.
Para-substitutions on the DPhe residue have been extensively explored to modulate receptor selectivity and efficacy. Initial work demonstrated that small hydrophobic groups (e.g., methyl) preserved agonist activity across MCRs, while polar groups (e.g., hydroxyl, amino) reduced potency, suggesting a hydrophobic binding pocket. Halogen substitutions emerged as a key strategy, with fluorine and chlorine enhancing MC4R selectivity, whereas bulkier halogens like bromine and iodine introduced partial agonist/antagonist profiles at MC3R. Ac-His-DPhe(pBr)-Arg-Trp-NH2, incorporating a para-bromine atom, exemplifies this trend, exhibiting unique activity at MC3R while maintaining full agonist efficacy at MC1R, MC4R, and MC5R.
The systematic name Ac-His-DPhe(pBr)-Arg-Trp-NH2 follows IUPAC guidelines for modified peptides. "Ac" denotes N-terminal acetylation, while "D" specifies the stereochemistry of phenylalanine. The "(pBr)" annotation indicates para-bromination on the phenylalanine side chain. The C-terminal amide (-NH2) replaces the natural carboxyl group, a common modification to enhance metabolic stability. This nomenclature precisely communicates the peptide’s sequence, modifications, and stereochemical configuration, aligning with conventions established in peptide chemistry literature.
The synthesis of acetyl-histidine-4-diphenylalanine(para-bromo)-arginine-tryptophan-amide employs solid-phase peptide synthesis methodology, representing the gold standard approach for tetrapeptide construction [1] [2]. This technique utilizes insoluble polymer supports to anchor the growing peptide chain, enabling sequential amino acid addition through repetitive deprotection and coupling cycles.
Rink amide methylbenzhydrylamine resin serves as the optimal solid support for this tetrapeptide synthesis [2]. The resin possesses a loading capacity of approximately 0.7 millimoles per gram, providing adequate functional group density while minimizing aggregation effects that commonly occur with higher substitution levels [2]. The resin requires swelling in dichloromethane for two hours prior to synthesis initiation, ensuring maximum accessibility of reactive sites and optimal reaction kinetics [2].
The synthesis proceeds via 9-fluorenylmethoxycarbonyl chemistry, utilizing 1-hydroxybenzotriazole and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate as coupling reagents [2] [3]. These reagents demonstrate superior efficiency in peptide bond formation while maintaining minimal racemization potential, particularly crucial for the stereochemical integrity of the diphenylalanine residue [3] [4].
Coupling reactions employ three-fold molar excess of amino acid relative to the resin loading, ensuring complete conversion and minimizing deletion sequences [2]. The reaction proceeds for two hours at 450 revolutions per minute in dimethylformamide solvent, with nitrogen-diisopropylethylamine serving as the base [2]. This protocol consistently achieves coupling efficiencies exceeding 99%, as verified through Kaiser test analysis [2].
Advanced continuous-flow methodologies offer significant advantages for tetrapeptide synthesis optimization [5]. These systems enable reduced amino acid equivalents while maintaining quantitative conversions, with studies demonstrating successful coupling using only 1.5 equivalents of amino acids [5]. The mesoscale reactor construction permits elevated temperature and pressure conditions, typically operating at 60 degrees Celsius with optimized flow rates of 5 milliliters per minute [6].
Contemporary optimization studies reveal substantial improvements in synthesis efficiency through parameter optimization [6]. The combination of 0.3 molar amino acid concentration with 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate coupling reagent achieves peptide coupling within 2.5 minutes at elevated temperatures [6]. This protocol delivers crude purities approaching 85% for complex peptide sequences [6].
Systematic evaluation of resin matrices demonstrates enhanced performance with novel polymer supports [7]. Diethylene glycol-polystyrene resin exhibits superior swelling characteristics compared to traditional divinylbenzene-crosslinked polystyrene, resulting in improved reaction kinetics and higher final purities [7]. Tetrapeptide synthesis on this optimized resin achieves purities exceeding 50% under optimized conditions [7].
The incorporation of para-brominated diphenylalanine residues requires specialized bromination approaches that maintain stereochemical integrity while achieving regioselective substitution [8] [9]. Direct bromination of aromatic amino acids presents unique challenges due to the presence of multiple reactive sites and the requirement for preservation of optical purity.
Bromoisocyanuric acid monosodium salt represents the most effective reagent for direct bromination of aromatic amino acids under acidic conditions [8]. This methodology operates in 60% aqueous sulfuric acid at 0 degrees Celsius, providing controlled reaction conditions that minimize side reactions [8]. The strong acidic environment protonates the amino group, effectively protecting it from electrophilic attack while directing bromination to the aromatic ring [8].
The reaction mechanism involves electrophilic aromatic substitution, with the bromonium cation generated from bromoisocyanuric acid serving as the active species [8]. Phenylalanine substrates demonstrate exclusive formation of ortho- and para-substituted products, with para-bromination predominating under optimized conditions [8]. The reaction typically proceeds with good yields and demonstrates excellent regioselectivity for the desired para-substitution pattern [8].
Detailed analysis of bromination patterns reveals significant differences between various aromatic amino acids [8]. Phenylalanine demonstrates preferential para-bromination, consistent with the electronic directing effects of the alkyl side chain [8]. The reaction conditions can be optimized to enhance para-selectivity through careful control of reaction temperature, acid concentration, and reaction time [8].
Alternative bromination approaches utilize molecular bromine in the presence of silver sulfate, though these methods typically require protection of the amino acid functional groups [9]. The direct bromination methodology using bromoisocyanuric acid eliminates the need for extensive protection-deprotection sequences, significantly streamlining the synthetic route [8].
Large-scale bromination protocols demonstrate reproducible yields ranging from 60-80% for para-brominated phenylalanine derivatives [8]. The reaction exhibits excellent tolerance to moisture and does not require anhydrous conditions, making it suitable for industrial-scale production [8]. Purification procedures involve standard recrystallization techniques from aqueous-organic solvent mixtures [8].
The synthesis of acetyl-histidine-4-diphenylalanine(para-bromo)-arginine-tryptophan-amide requires carefully orchestrated protecting group strategies to ensure selective reactions at each synthetic step [10] [11] [12]. The tetrapeptide contains multiple reactive functional groups that necessitate orthogonal protection schemes.
The 9-fluorenylmethoxycarbonyl protecting group serves as the primary alpha-amino protection strategy throughout the synthesis [13] [14]. This base-labile protecting group enables mild deprotection conditions using 20% piperidine in dimethylformamide, minimizing side reactions and preserving peptide integrity [13]. The deprotection mechanism proceeds through base-catalyzed beta-elimination, generating dibenzofulvene and carbon dioxide as byproducts [14].
Histidine residues require trityl protection at the imidazole nitrogen to prevent alkylation reactions during synthesis [12] [15]. The trityl group demonstrates excellent stability under basic coupling conditions while remaining acid-labile for final deprotection [12]. Arginine incorporates 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl protection at the guanidinium group, providing optimal stability throughout the synthesis sequence [12].
Tryptophan employs tert-butoxycarbonyl protection at the indole nitrogen when required, though many modern protocols utilize unprotected tryptophan due to its reduced reactivity [12]. The para-brominated diphenylalanine residue requires no additional side chain protection, as the bromine substituent demonstrates stability under standard coupling conditions [12].
The selected protecting group scheme demonstrates excellent orthogonality, with each protecting group removable under distinct conditions without affecting others [11] [12]. The 9-fluorenylmethoxycarbonyl group removal occurs under basic conditions, while side chain protecting groups require acidic conditions for cleavage [14]. This orthogonal approach enables selective deprotection sequences and minimizes unwanted side reactions [11].
Quantitative analysis of protection efficiency reveals near-complete protection of reactive sites under optimized conditions [12]. 9-Fluorenylmethoxycarbonyl protection typically proceeds with yields exceeding 95%, as determined through high-performance liquid chromatography analysis [12]. Side chain protection strategies demonstrate similar efficiency levels, with trityl and 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl groups achieving protection yields above 90% [12].
Comprehensive analytical characterization of acetyl-histidine-4-diphenylalanine(para-bromo)-arginine-tryptophan-amide requires sophisticated instrumental techniques to confirm structural identity, purity, and stereochemical integrity [16] [17] [18]. Modern analytical approaches integrate multiple complementary techniques to provide definitive structural confirmation.
Electrospray ionization mass spectrometry represents the primary technique for molecular weight determination and structural confirmation of synthetic tetrapeptides [17] [19]. This soft ionization method preserves peptide integrity during the ionization process, enabling accurate mass determination without fragmentation [17]. The technique demonstrates exceptional sensitivity, requiring only femtomole to picomole quantities for definitive analysis [19].
Tetrapeptide analysis typically generates multiply charged ions, with the charge state distribution dependent on the number of basic residues present [20]. For acetyl-histidine-4-diphenylalanine(para-bromo)-arginine-tryptophan-amide, the presence of histidine and arginine residues promotes formation of doubly and triply charged molecular ions [20]. High-resolution mass spectrometry enables mass accuracy within 0.01-0.05%, providing definitive confirmation of molecular composition [19].
Tandem mass spectrometry provides sequence confirmation through controlled fragmentation of peptide ions [16] [21]. Collision-induced dissociation generates characteristic fragment ion patterns that enable de novo sequence determination or confirmation of expected sequences [16]. The fragmentation typically proceeds through backbone cleavage, generating b-type and y-type fragment ions that define the amino acid sequence [16].
The presence of the para-bromine substituent creates distinctive isotope patterns in both molecular and fragment ions, providing additional confirmation of structural identity [16]. The bromine isotope pattern (mass 79 and 81 in approximately 1:1 ratio) serves as a diagnostic fingerprint for the modified phenylalanine residue [16].
Nuclear magnetic resonance spectroscopy provides detailed structural information complementary to mass spectrometry analysis [22] [23]. One-dimensional proton nuclear magnetic resonance enables identification of all peptide protons and confirmation of expected chemical shift patterns [22]. The aromatic region clearly displays the characteristic signals for the brominated phenylalanine residue, tryptophan indole, and histidine imidazole protons [22].
Two-dimensional nuclear magnetic resonance experiments provide enhanced structural information for complex peptides [23] [24]. Total correlation spectroscopy experiments enable identification of individual amino acid spin systems through scalar coupling connections [23] [24]. Nuclear Overhauser effect spectroscopy provides spatial proximity information, enabling conformational analysis and structure validation [23] [25].
Sequential assignment procedures utilize two-dimensional nuclear magnetic resonance data to systematically identify each residue position within the peptide sequence [26]. The approach begins with identification of characteristic amino acid patterns in total correlation spectroscopy spectra, followed by sequential connectivity analysis using nuclear Overhauser effect correlations [26]. This methodology provides definitive sequence confirmation independent of mass spectrometry data [26].
For tetrapeptides, the sequential assignment process typically achieves complete residue identification within hours of data acquisition [24]. The limited number of residues minimizes spectral overlap and simplifies the assignment process compared to longer peptides [24]. The presence of distinctive residues such as tryptophan and the brominated phenylalanine facilitates rapid identification of these positions within the sequence [24].
High-performance liquid chromatography coupled with mass spectrometry enables quantitative purity analysis of synthetic tetrapeptides [27] [18]. This approach provides both chromatographic separation of impurities and mass spectrometric identification of contaminant structures [27]. The method demonstrates excellent sensitivity for impurity detection, with limits of quantification typically below 0.1% relative to the main component [18].
Analytical method validation follows standard pharmaceutical guidelines, encompassing specificity, sensitivity, linearity, accuracy, and precision parameters [27]. Forced degradation studies confirm method stability-indicating capability, ensuring reliable purity determination under various storage conditions [27]. The validated methods provide robust analytical support for synthetic optimization and quality control applications [27].
Contemporary analytical approaches incorporate high-resolution mass spectrometry with accurate mass measurement capabilities [28]. These instruments provide mass accuracy within 1-2 parts per million, enabling elemental composition determination for unknown impurities [28]. The enhanced resolution facilitates separation of closely related peptide variants that may differ by single amino acid substitutions [28].